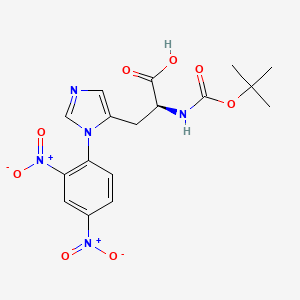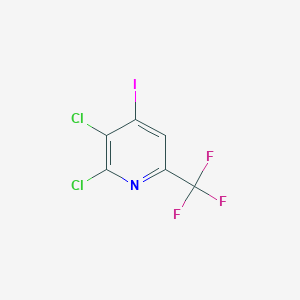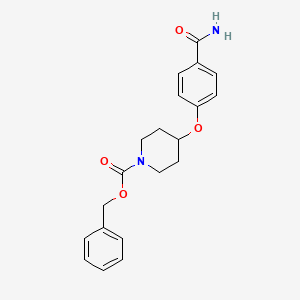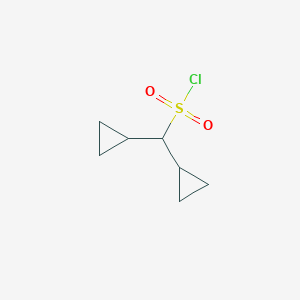
Dicyclopropylmethanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopropylmethanesulfonyl chloride is an organosulfur compound with the molecular formula
C7H11ClO2S
. It is characterized by the presence of two cyclopropyl groups attached to a methanesulfonyl chloride moiety. This compound is of interest due to its reactivity and potential applications in organic synthesis and various scientific research fields.准备方法
Synthetic Routes and Reaction Conditions: Dicyclopropylmethanesulfonyl chloride can be synthesized through the reaction of dicyclopropylmethanol with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to prevent overreaction and ensure high yield. The general reaction is as follows:
Dicyclopropylmethanol+Chlorosulfonic acid→Dicyclopropylmethanesulfonyl chloride+Water
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial setups often use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common nucleophiles include amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to dicyclopropylmethanesulfinic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield dicyclopropylmethanesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of dicyclopropylmethanesulfinic acid.
Oxidation: Formation of dicyclopropylmethanesulfonic acid.
科学研究应用
Dicyclopropylmethanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the dicyclopropylmethanesulfonyl group into organic molecules, which can modify their reactivity and properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Biological Studies: It is used to study enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of dicyclopropylmethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reaction forms a covalent bond between the nucleophile and the sulfonyl group, resulting in the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
Dicyclopropylmethanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler analog with a single methyl group instead of cyclopropyl groups.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a tolyl group and is widely used in organic synthesis for similar purposes.
Trifluoromethanesulfonyl chloride: Known for its strong electron-withdrawing trifluoromethyl group, making it highly reactive.
Uniqueness: this compound is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and research.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
分子式 |
C7H11ClO2S |
|---|---|
分子量 |
194.68 g/mol |
IUPAC 名称 |
dicyclopropylmethanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7(5-1-2-5)6-3-4-6/h5-7H,1-4H2 |
InChI 键 |
KRCUWISVABLYAY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


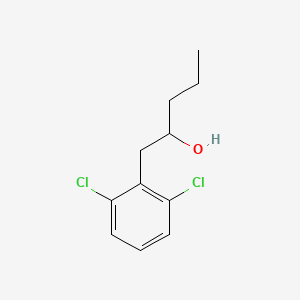



![(E)-6-methyl-2-(4-styrylphenyl)benzo[b]thiophene](/img/structure/B13082348.png)


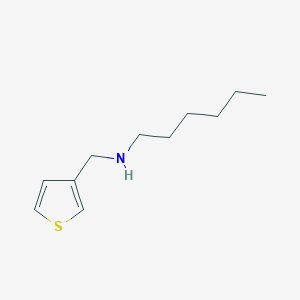
![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
![5-Benzyl-2-bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13082368.png)
